

Spectroscopic and Mechanistic Analysis of Fce 22250: A Technical Overview

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Compound of Interest

Compound Name: Fce 22250

Cat. No.: B15566238

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and mechanism of action for **Fce 22250**. Initially misidentified in some contexts as a penem antibiotic, **Fce 22250** is authoritatively classified as a rifamycin derivative, specifically 3-(N-piperidinomethylazino)methylrifamycin SV. This document will clarify its structural identity, present available spectroscopic information, detail relevant experimental protocols, and illustrate its mechanism of action. **Fce 22250** is noted for its broad antibacterial spectrum, including activity against mycobacteria, good oral absorption, and long persistence in vivo^[1].

Compound Identification and Structure

A critical point of clarification is the structural class of **Fce 22250**. While the "Fce" designation is common for compounds from Farmitalia-Carlo Erba, which developed both penems and rifamycins, **Fce 22250** is a member of the rifamycin family of antibiotics.

Table 1: Compound Identification

Parameter	Value
Compound Name	Fce 22250
Systematic Name	3-(N-piperidinomethylazino)methylrifamycin SV
CAS Number	86737-06-6
Molecular Formula	C ₄₄ H ₅₈ N ₄ O ₁₂
Molecular Weight	834.95 g/mol

Spectroscopic Data

Detailed, publicly available spectroscopic data specifically for **Fce 22250** is limited. However, based on the known structure and extensive literature on rifamycin SV derivatives, the expected spectroscopic characteristics can be summarized. The following tables present expected values and assignments based on analyses of closely related rifamycin compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the complex structure of rifamycin derivatives. The ¹H and ¹³C NMR spectra would confirm the presence of the ansa-chain, the naphthoquinone core, and the specific C-3 side chain.

Table 2: Representative ¹H NMR Data for a Rifamycin SV Core

Chemical Shift (δ) ppm	Multiplicity	Assignment
~12-14	s	Phenolic OH
~6.0-7.5	m	Aromatic and Olefinic protons
~3.0-4.0	m	Protons adjacent to oxygen and nitrogen
~2.3	s	Acetyl CH ₃
~0.5-2.0	m	Aliphatic CH, CH ₂ , CH ₃ protons in the ansa chain

Table 3: Representative ^{13}C NMR Data for a Rifamycin SV Core

Chemical Shift (δ) ppm	Assignment
~180-190	Quinone Carbonyls
~170	Acetyl Carbonyl
~110-160	Aromatic and Olefinic Carbons
~70-85	Ansa chain carbons bonded to oxygen
~10-40	Aliphatic carbons in the ansa chain and side chains

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands for **Fce 22250**

Wavenumber (cm^{-1})	Functional Group
3400-3500 (broad)	O-H (hydroxyl groups)
2900-3000	C-H (aliphatic)
~1730	C=O (ester, acetyl group)
~1650	C=O (quinone carbonyls)
~1600	C=C (aromatic and olefinic)
~1250	C-O (ester and ether)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Table 5: Mass Spectrometry Data for **Fce 22250**

Parameter	Value
Molecular Formula	C ₄₄ H ₅₈ N ₄ O ₁₂
Monoisotopic Mass	834.4051 g/mol
Expected [M+H] ⁺	835.4129 m/z
Expected [M+Na] ⁺	857.3949 m/z

Experimental Protocols

While specific protocols for **Fce 22250** are not available, the following are representative methodologies for the spectroscopic analysis of rifamycin antibiotics.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve ~5-10 mg of the rifamycin derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire a standard ¹H NMR spectrum.
 - Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
 - To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbon-proton connectivities, respectively.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation:

- KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
- ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (LC-MS/MS) Protocol

- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile. Further dilute the stock solution to an appropriate concentration for analysis. For complex matrices like plasma, a protein precipitation step followed by centrifugation is typically required[2].
- Chromatography:
 - Column: Use a C18 reverse-phase HPLC column.
 - Mobile Phase: A gradient elution with water and acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization.
 - Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
- Mass Spectrometry:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for rifamycins.

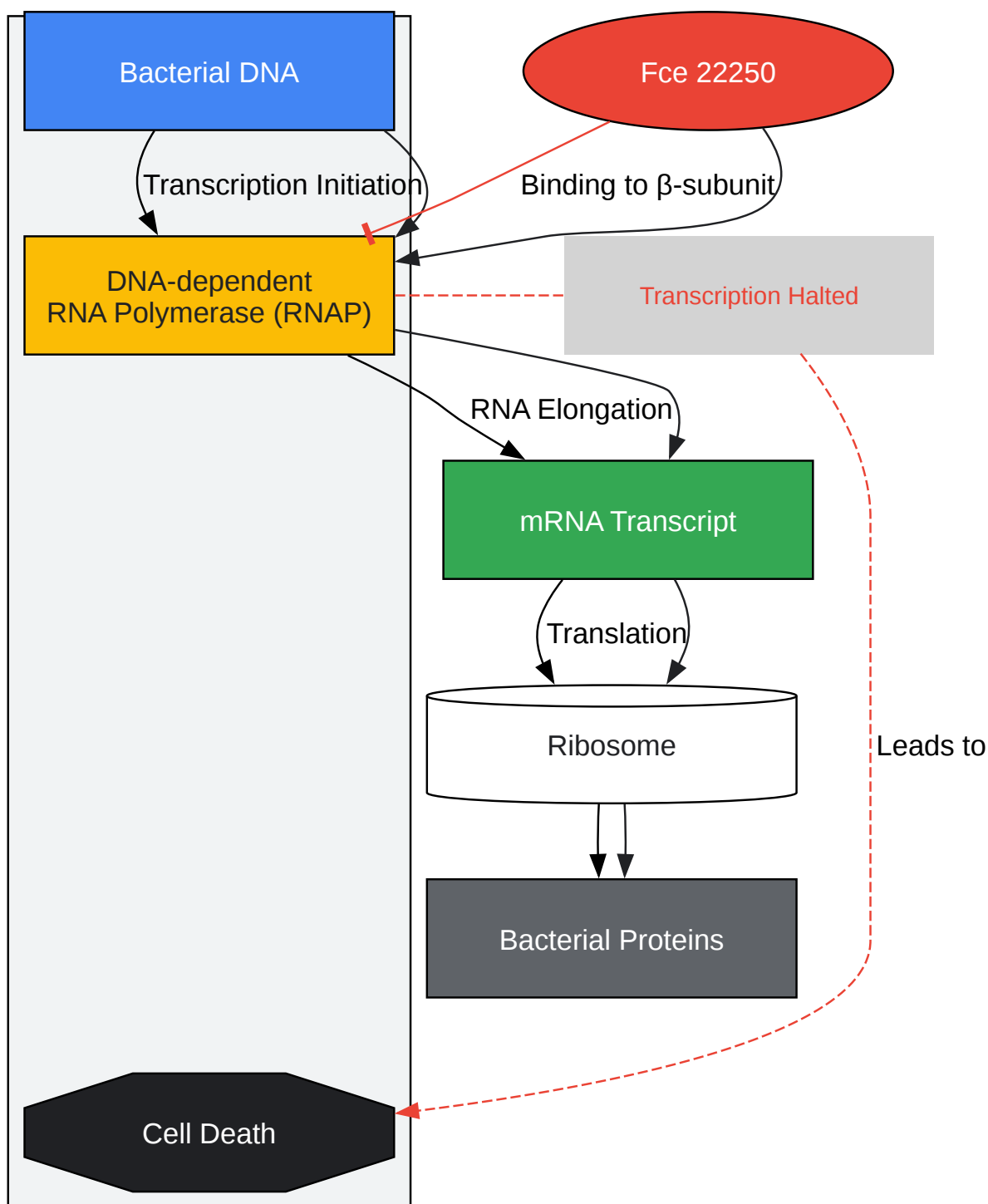
- Analysis: Perform a full scan to determine the parent ion mass. For quantitative analysis or structural confirmation, use tandem mass spectrometry (MS/MS) by selecting the parent ion and fragmenting it to observe characteristic product ions.

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifamycins, including **Fce 22250**, exert their antibacterial effect by targeting a crucial enzyme in bacteria: DNA-dependent RNA polymerase (RNAP). This enzyme is responsible for transcribing genetic information from DNA to RNA, a vital step in protein synthesis. Rifamycins bind to the β -subunit of the bacterial RNAP, creating a steric block that prevents the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides[3][4][5][6]. This effectively halts transcription and leads to bacterial cell death. The binding site for rifamycins on the bacterial RNAP is distinct from the active site for eukaryotic RNAP, which accounts for the selective toxicity of these antibiotics against bacteria.

Mechanism of Action of Fce 22250

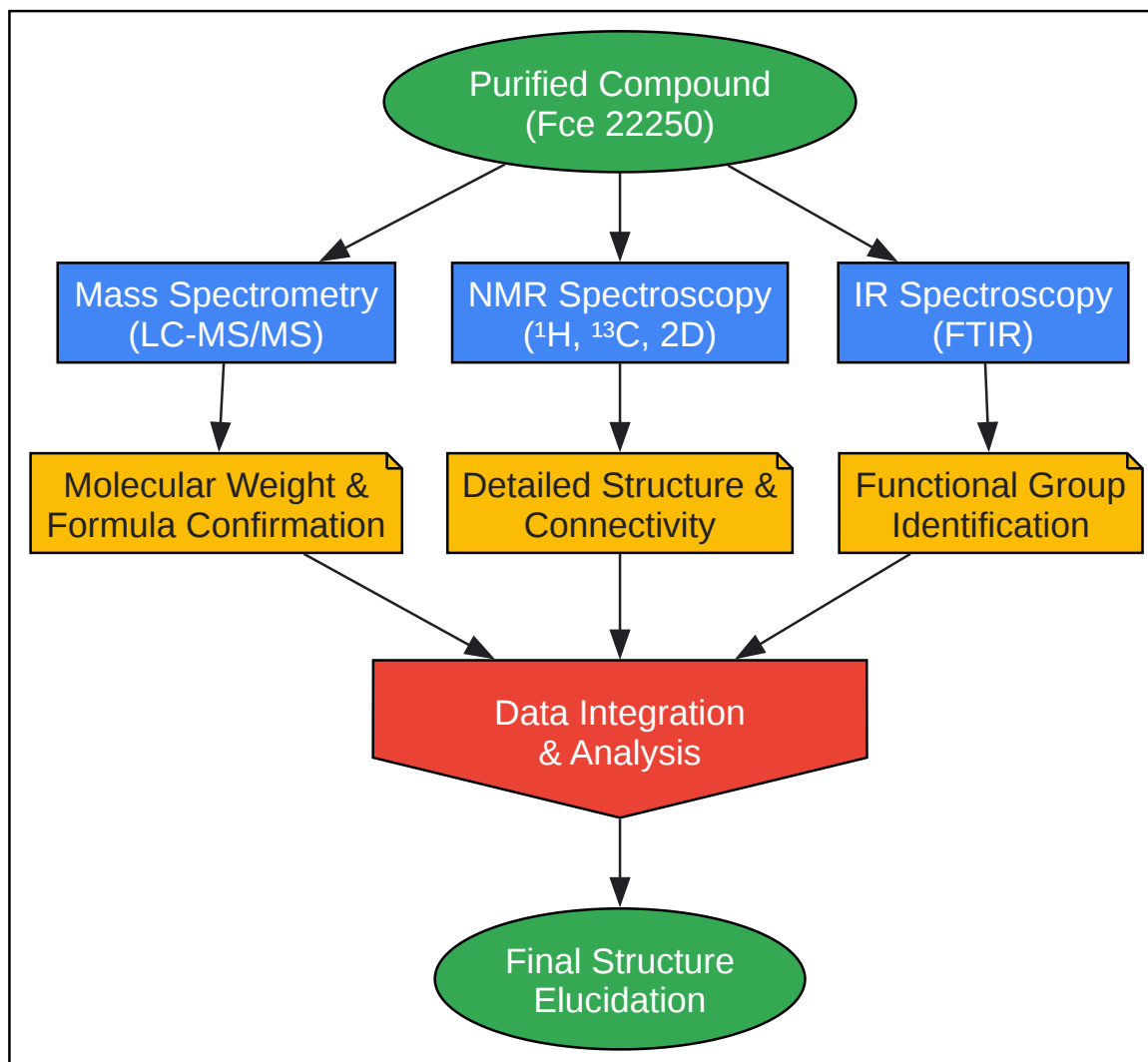
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Caption: **Fce 22250** inhibits bacterial transcription by binding to RNA polymerase.

Experimental Workflow: Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel antibiotic compound like **Fce 22250**.

Workflow for Spectroscopic Analysis



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Caption: A typical workflow for the spectroscopic characterization of a compound.

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